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Compound of Interest

Compound Name: Calcium ferrocyanide

Cat. No.: B078880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and evolution of calcium ferrocyanide
(Ca₂[Fe(CN)₆]) synthesis. From its early roots in the burgeoning chemical industry of the 18th

and 19th centuries to modern, highly controlled industrial processes, the production of this

important inorganic compound, also known historically as yellow prussiate of lime, has

undergone significant transformation. This document provides a comprehensive overview of

key synthetic methodologies, complete with detailed experimental protocols and quantitative

data to support research and development efforts.

Historical Synthesis of Calcium Ferrocyanide
The initial synthesis of ferrocyanides is intrinsically linked to the discovery of the pigment

Prussian blue in the early 18th century. Early methods for producing ferrocyanides, including

the calcium salt, were reliant on crude, nitrogen-rich organic starting materials. These

processes were often inefficient and yielded impure products but laid the groundwork for future

developments.

Synthesis from Nitrogenous Organic Matter
One of the earliest methods for producing ferrocyanides involved the high-temperature reaction

of nitrogenous organic materials with an alkali and iron.[1] "Prussiate of lime," as it was then

known, could be formed through this process.
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Experimental Protocol:

A common historical procedure, adapted from 19th-century chemical literature, is as follows:

Reactant Preparation: A mixture of nitrogenous organic matter (e.g., dried blood, leather

scraps, horn shavings), potassium carbonate (potash), and iron filings was prepared. The

exact ratios varied, but a common approach was to use approximately equal parts by weight

of the organic matter and potassium carbonate, with a smaller portion of iron filings.

Fusion: The mixture was heated in a covered iron crucible or retort to a red heat. This high-

temperature fusion process decomposed the organic material, allowing the nitrogen and

carbon to react with the iron in the presence of the alkali to form potassium ferrocyanide in

the molten mass.

Lixiviation: After cooling, the resulting fused mass was lixiviated (leached) with hot water to

dissolve the soluble potassium ferrocyanide.

Conversion to Calcium Ferrocyanide: The aqueous solution of potassium ferrocyanide was

then treated with a solution of a soluble calcium salt, such as calcium chloride (CaCl₂), or

with milk of lime (a suspension of calcium hydroxide, Ca(OH)₂). This induced a double

displacement reaction, precipitating the less soluble calcium ferrocyanide.

Purification: The precipitated calcium ferrocyanide was then collected by filtration and

washed with cold water to remove impurities. Further purification could be achieved by

recrystallization.

Quantitative Data:

Historical records on the precise yields and purity of calcium ferrocyanide produced by this

method are scarce and likely varied significantly depending on the quality of the raw materials

and the skill of the operator. The process was known to be crude, and the product often

contained significant impurities.

Synthesis from Gasworks By-products
With the rise of coal gas production in the 19th century, a new source of cyanide became

available. The purification of coal gas involved passing it through materials to remove
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impurities, including hydrogen cyanide. The "spent oxide" from these gasworks, which

contained a mixture of iron sulfides, cyanogen compounds, and other substances, became a

valuable raw material for ferrocyanide production.

Experimental Protocol:

Treatment of Spent Oxide: The spent oxide was treated with milk of lime (calcium hydroxide

suspension). This process converted the complex cyanides present in the material into

soluble calcium ferrocyanide.

Extraction: The resulting slurry was leached with water to extract the soluble calcium
ferrocyanide.

Purification: The solution was then filtered to remove insoluble materials. The filtrate,

containing calcium ferrocyanide, could be concentrated by evaporation to induce

crystallization.

Modern Synthesis of Calcium Ferrocyanide
Modern synthetic routes to calcium ferrocyanide are characterized by the use of well-defined,

high-purity starting materials and precise control over reaction conditions, leading to high yields

of a pure product.

Industrial Synthesis from Hydrogen Cyanide
The primary industrial method for producing calcium ferrocyanide involves the direct reaction

of hydrogen cyanide (HCN) with an iron(II) salt in the presence of a calcium base. A patented

two-step process provides a detailed and efficient methodology.

Experimental Protocol:

This process is typically carried out in two distinct phases to manage the reaction's exothermic

nature and optimize for purity and yield.

Step 1: Acidic Phase

Slurry Preparation: One mole of calcium carbonate (CaCO₃) is suspended in an aqueous

solution containing one mole of a ferrous salt, such as ferrous chloride (FeCl₂).
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Reaction with HCN: Two moles of hydrogen cyanide are introduced into the stirred

suspension.

pH and Temperature Control: The reaction is maintained at a temperature between 30°C and

90°C, with an optimal range of 60°C to 70°C. The pH is controlled to be within the acidic

range of 2 to 5.

Step 2: Alkaline Phase

Addition of Base and HCN: An aqueous suspension containing two moles of calcium

hydroxide (Ca(OH)₂) and four moles of hydrogen cyanide is added to the reaction mixture

from the first step.

pH and Temperature Control: The temperature is maintained within the same range as the

first step (30°C to 90°C, optimally 60-70°C). The addition of the calcium hydroxide raises the

pH to at least 8, leading to the precipitation of calcium ferrocyanide.

Product Recovery: The resulting calcium ferrocyanide solution is then worked up through

filtration, concentration of the filtrate, and crystallization to yield the final product.

Quantitative Data:

This modern industrial process is highly efficient, with a reported yield of approximately 98%

based on the initial amount of hydrogen cyanide used.

Synthesis by Metathesis (Double Displacement)
An alternative and widely used pathway for producing calcium ferrocyanide involves the

conversion of a pre-existing, water-soluble alkali metal ferrocyanide, such as sodium

ferrocyanide (Na₄[Fe(CN)₆]), through a metathesis reaction with a soluble calcium salt.

Experimental Protocol:

Solution Preparation: A concentrated aqueous solution of sodium ferrocyanide is prepared.

Precipitation: A solution of a soluble calcium salt, such as calcium chloride (CaCl₂), is added

to the sodium ferrocyanide solution with stirring.
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Reaction: The following double displacement reaction occurs, leading to the precipitation of

the less soluble calcium ferrocyanide:

2 CaCl₂(aq) + Na₄--INVALID-LINK-- → Ca₂--INVALID-LINK-- + 4 NaCl(aq)

Isolation and Purification: The precipitated calcium ferrocyanide is collected by filtration,

washed with cold water to remove the soluble sodium chloride and any unreacted starting

materials, and then dried.

Synthesis by Ion Exchange
A theoretical route for the synthesis of calcium ferrocyanide is through ion-exchange

chromatography. This method offers the potential for producing a high-purity product.

Experimental Protocol:

Resin Preparation: A strong acid cation exchange resin is packed into a column and charged

with calcium ions (Ca²⁺) by passing a concentrated solution of a soluble calcium salt (e.g.,

calcium chloride) through the column. The resin is then rinsed with deionized water to

remove excess calcium chloride.

Ion Exchange: A solution of a soluble alkali metal ferrocyanide, such as potassium

ferrocyanide (K₄[Fe(CN)₆]), is passed through the calcium-charged resin column.

Mechanism: As the solution passes through the resin, the potassium ions (K⁺) are

exchanged for the calcium ions (Ca²⁺) on the resin, forming an aqueous solution of calcium
ferrocyanide.

Product Recovery: The eluate containing the calcium ferrocyanide is collected. The product

can then be isolated by evaporation of the water and subsequent crystallization.

Quantitative Data Summary
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Synthesis
Method

Key
Reactants

Temperatur
e

pH
Conditions

Reported
Yield

Purity

Historical:

From Organic

Matter

Nitrogenous

Organics,

K₂CO₃, Iron

Filings,

Ca(OH)₂

Red Heat Alkaline

Not well-

documented;

likely low to

moderate

Low

Historical:

From

Gasworks

Spent Oxide

Spent Oxide,

Ca(OH)₂

Ambient to

warm
Alkaline

Not well-

documented;

variable

Moderate

Modern:

Industrial

(HCN

Process)

HCN, FeCl₂,

CaCO₃,

Ca(OH)₂

30-90°C (60-

70°C optimal)

Step 1: 2-5;

Step 2: >8
~98% High

Modern:

Metathesis

Na₄[Fe(CN)₆],

CaCl₂
Ambient Neutral

High

(stoichiometri

c)

High,

dependent on

washing

Modern: Ion

Exchange

K₄[Fe(CN)₆],

Ca²⁺-charged

resin

Ambient Neutral

High

(dependent

on resin

capacity)

Very High

Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the workflows for the key

synthesis methods described.

Caption: Historical synthesis of calcium ferrocyanide from organic matter.

Caption: Modern two-step industrial synthesis of calcium ferrocyanide.

Caption: Alternative modern synthesis routes for calcium ferrocyanide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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